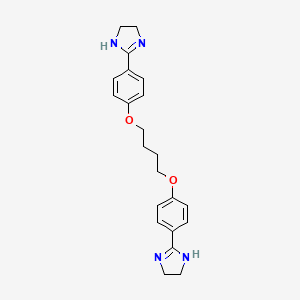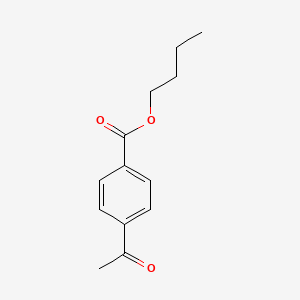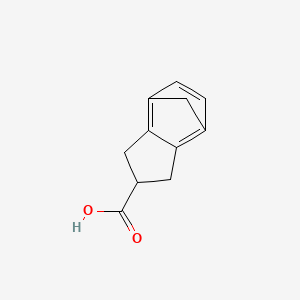![molecular formula C16H31NSn B14290096 2-Propenenitrile, 2-[(tributylstannyl)methyl]- CAS No. 119813-60-4](/img/structure/B14290096.png)
2-Propenenitrile, 2-[(tributylstannyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2-[(tributylstannyl)methyl]- is an organotin compound that features a nitrile group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- typically involves the reaction of 2-Propenenitrile with a tributylstannyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-Propenenitrile is reacted with tributylstannyl chloride in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 2-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the stannyl group.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Propenenitrile, 2-[(tributylstannyl)methyl]- has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- involves its reactivity with various reagents. The stannyl group can participate in transmetallation reactions, where it transfers the stannyl group to another metal center. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Propenenitrile: Lacks the stannyl group, making it less reactive in certain types of reactions.
2-[(Tributylstannyl)methyl]propane: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
2-Propenenitrile, 2-[(tributylstannyl)methyl]- is unique due to the presence of both the nitrile and stannyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
119813-60-4 |
|---|---|
Molecular Formula |
C16H31NSn |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
2-(tributylstannylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h1-2H2;3*1,3-4H2,2H3; |
InChI Key |
ANJJWTFZXOZESL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

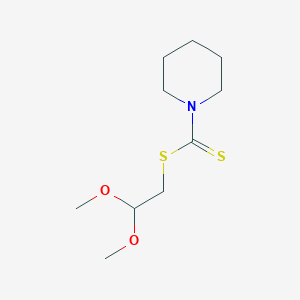
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
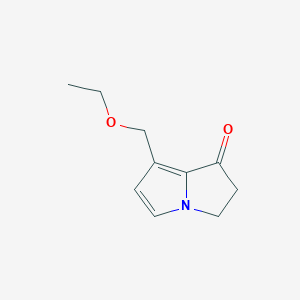
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)

![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

